Estrone-d4 3-Sulfate Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

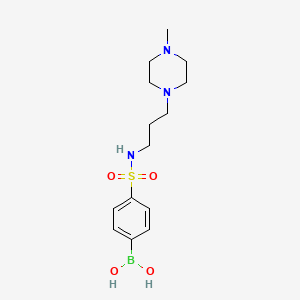

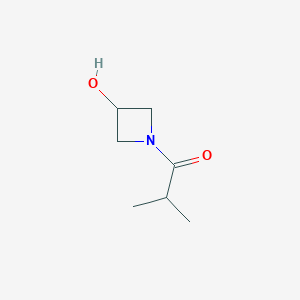

Estrone-d4 3-Sulfate Sodium Salt is a deuterated form of Estrone 3-Sulfate Sodium Salt. It is a synthetic compound used primarily in scientific research. The deuterium atoms in this compound replace the hydrogen atoms in the parent compound, making it useful for various analytical and experimental purposes .

Mechanism of Action

Target of Action

Estrone-d4 3-Sulfate Sodium Salt, like naturally produced estrogen, acts through binding to nuclear receptors in estrogen-responsive tissues . These receptors are the primary targets of this compound .

Mode of Action

Upon entering target cells freely, this compound interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA . This is the primary mode of action of this compound .

Biochemical Pathways

this compound modulates the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), through a negative feedback mechanism . This modulation affects the hormonal pathways and their downstream effects .

Pharmacokinetics

It’s known that this compound is transported into cells in a tissue-specific manner by active transport via organic-anion-transporting polypeptides . This transportation mechanism impacts the bioavailability of this compound .

Result of Action

The molecular and cellular effects of this compound’s action involve the regulation of gene transcription, leading to the formation of messenger RNA . This process results in the modulation of hormonal pathways and their downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound can enter into the surface water or groundwater with rainfall, irrigation infiltration, and surface runoff . These environmental factors need to be considered when studying the action of this compound .

Biochemical Analysis

Biochemical Properties

Estrone-d4 3-Sulfate Sodium Salt interacts with various enzymes, proteins, and other biomolecules. It is involved in the modulation of the pituitary secretion of the gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), through a negative feedback mechanism .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estrone-d4 3-Sulfate Sodium Salt involves the deuteration of Estrone followed by sulfation. The deuteration process typically uses deuterium gas or deuterated reagents to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often stabilized with additives like TRIS-d5 to prevent degradation during storage and handling .

Chemical Reactions Analysis

Types of Reactions

Estrone-d4 3-Sulfate Sodium Salt undergoes various chemical reactions, including:

Oxidation: Conversion to estrone or estradiol derivatives.

Reduction: Formation of reduced estrogenic compounds.

Substitution: Replacement of functional groups on the aromatic ring

Common Reagents and Conditions

Oxidation: Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Employs reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizes electrophilic aromatic substitution reagents like halogens or nitrating agents

Major Products

The major products formed from these reactions include various estrogenic compounds, which are useful in further biochemical and pharmacological studies .

Scientific Research Applications

Estrone-d4 3-Sulfate Sodium Salt is widely used in scientific research due to its stability and isotopic labeling. Some key applications include:

Chemistry: Used as a standard in mass spectrometry for the quantification of estrogenic compounds.

Biology: Employed in studies of estrogen metabolism and hormone regulation.

Medicine: Investigated for its role in hormone replacement therapy and cancer research.

Industry: Utilized in the development of pharmaceuticals and diagnostic tools .

Comparison with Similar Compounds

Estrone-d4 3-Sulfate Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. Similar compounds include:

Estrone 3-Sulfate Sodium Salt: The non-deuterated form, commonly used in hormone studies.

Estradiol 3-Sulfate Sodium Salt: Another estrogen sulfate used in similar research contexts.

Estriol 3-Sulfate Sodium Salt: A related compound with different estrogenic activity .

This compound stands out due to its enhanced stability and utility in precise analytical applications, making it a valuable tool in scientific research .

Properties

CAS No. |

285979-80-8 |

|---|---|

Molecular Formula |

C18H21NaO5S |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

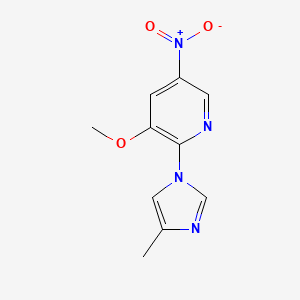

sodium;(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) sulfate |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/i3D,7D2,10D; |

InChI Key |

VUCAHVBMSFIGAI-BTYLJWTCSA-M |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |

Isomeric SMILES |

[2H]C1=CC2=C(CCC3C2CCC4(C3CC(C4=O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)

![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)